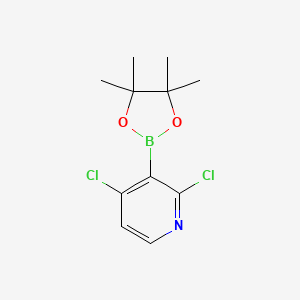

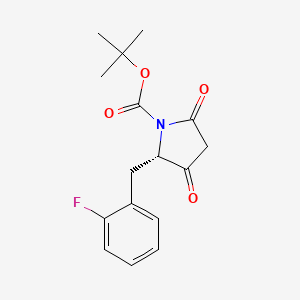

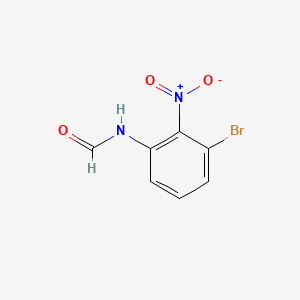

![molecular formula C22H36N2O3 B567519 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole CAS No. 1314801-34-7](/img/structure/B567519.png)

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole

説明

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C22H36N2O2S . It is a solid substance at room temperature and has a molecular weight of 392.61 . It is used in the synthesis of conjugated polymers .

Synthesis Analysis

The compound has been synthesized using Suzuki coupling reactions . In one study, a conjugated polymer, PBDTBO, was created using benzo[1,2-b:4,5-b′]dithiophene (BDT) and 5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole (BO) units .Molecular Structure Analysis

The InChI code for the compound is 1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . This indicates the presence of octyloxy groups attached to the benzo[c][1,2,5]oxadiazole core.Chemical Reactions Analysis

The compound has been used in the synthesis of conjugated polymers . It has been incorporated into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, resulting in ternary PSCs with the best PCE of 12.35% .Physical And Chemical Properties Analysis

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is a solid at room temperature . It has a molecular weight of 392.61 and exhibits excellent solubility .科学的研究の応用

Conjugated Polymers with Electron-Donor and Acceptor Units : A series of monomers including 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole were synthesized to create low-band-gap conjugated polymers. These polymers showed broad spectral absorptions and low band gaps, making them suitable for optoelectronic applications (Goker et al., 2015).

Electrochromic Devices : The electrochemical polymerization of monomers containing 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole indicated potential applications in electrochromic devices due to their influence on electronic properties (Goker et al., 2014).

Photovoltaic Cells : Polymers based on 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole demonstrated promising results in photovoltaic cells, with significant open-circuit voltage, short circuit current, and power conversion efficiency (Goker et al., 2016).

Low-Bandgap Copolymer for Solar Cells : A conjugated polymer containing 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole units exhibited a deep HOMO energy level and excellent solubility, leading to high power conversion efficiency in solar cells (Jiang et al., 2011).

Thiophene-Containing Polymers for Photovoltaic Applications : Polymers with different numbers of thiophene rings and 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole cores were synthesized, showing that the number of thiophene rings significantly affects the photovoltaic properties of the polymers (Do et al., 2013).

Anthracene-Based Polymers for Solar Cells : Anthracene-based polymers with 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole exhibited deep HOMO levels and enhanced electron withdrawing properties, making them suitable for solar cell applications (Kim et al., 2016).

Biosensor Development : A biosensor based on a conducting copolymer containing 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole was developed for the detection of anti-dementia drugs, showing low detection limits and good agreement with HPLC/DAD technique (Turan et al., 2014).

Safety And Hazards

特性

IUPAC Name |

5,6-dioctoxy-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHGFOJOMOBBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857044 | |

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole | |

CAS RN |

1314801-34-7 | |

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

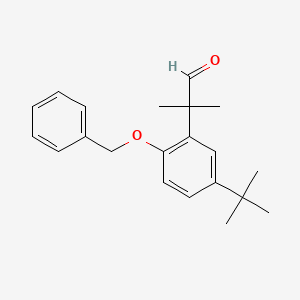

![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)

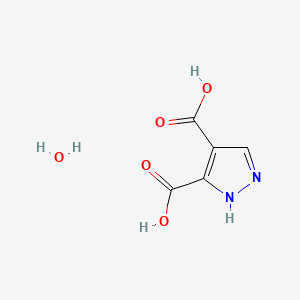

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)